
1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry
In organic chemistry, 1-nitro-2-(2-nitroprop-1-en-1-yl)benzene serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable for developing new materials and chemicals .
Biological Studies
Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. Studies have shown potential antimicrobial and anticancer properties, suggesting its utility in medicinal chemistry . The nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components, affecting enzyme activity and signaling pathways .
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes , pigments , and other chemicals. Its reactivity makes it suitable for various industrial processes where specific chemical properties are required .
Case Study 1: Antimicrobial Activity
A study exploring the antimicrobial properties of nitroalkenes found that compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism involved inhibition of bacterial growth through interaction with essential cellular components .
Case Study 2: Synthesis of Pharmaceuticals
In pharmaceutical research, derivatives of this compound have been explored for their potential in synthesizing drugs like amphetamines. The reduction of the nitro group can lead to the formation of amine derivatives, which are crucial in drug development .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-nitro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3 |
InChI Key |
DBWBKROWASFCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.